5-(Chlorocarbonyl)-2-fluorobenzoic acid
Description
Properties
IUPAC Name |
5-carbonochloridoyl-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFO3/c9-7(11)4-1-2-6(10)5(3-4)8(12)13/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXWYZMBKWVZNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70664875 | |
| Record name | 5-(Chlorocarbonyl)-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70664875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773100-75-7 | |
| Record name | 5-(Chlorocarbonyl)-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70664875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 5 Chlorocarbonyl 2 Fluorobenzoic Acid
Exploration of Electrophilic Character of the Chlorocarbonyl Moiety in Reactions
The chlorocarbonyl group, an acyl chloride, is a highly electrophilic moiety. The carbon atom of this group is bonded to two strongly electronegative atoms: oxygen and chlorine. This arrangement results in a significant partial positive charge on the carbonyl carbon, making it highly susceptible to attack by nucleophiles. This inherent reactivity allows 5-(chlorocarbonyl)-2-fluorobenzoic acid to readily participate in a variety of nucleophilic acyl substitution reactions.
The electrophilicity of the chlorocarbonyl carbon is further influenced by the substituents on the aromatic ring. The fluorine atom at the ortho position and the carboxylic acid group at the meta position (relative to the chlorocarbonyl group) both exert electron-withdrawing effects, which are expected to further enhance the electrophilic character of the chlorocarbonyl carbon. This increased electrophilicity makes the compound a valuable reagent for introducing the 2-fluoro-5-carboxybenzoyl moiety into other molecules.
Below is a table summarizing the expected reactivity of the chlorocarbonyl group with various nucleophiles:
| Nucleophile | Expected Product | Reaction Type |
| Water | 2-Fluoro-5-carboxybenzoic acid | Hydrolysis |
| Alcohols | Alkyl 2-fluoro-5-(chlorocarbonyl)benzoate | Esterification |
| Amines | N-substituted 2-fluoro-5-(chlorocarbonyl)benzamide | Amidation |
| Carboxylates | Anhydride | Anhydride Formation |
This table is illustrative and specific reaction conditions would be required for these transformations.
Reactivity Profile of the Ortho-Fluorine Substituent in Aromatic Systems
However, the ortho-fluorine substituent can also influence the regioselectivity of such reactions. The resonance effect, although weaker, directs incoming electrophiles to the ortho and para positions. libretexts.org Furthermore, the presence of a halogen at the ortho position can lead to specific intramolecular interactions that influence the conformation and reactivity of the molecule. nih.gov In the context of this compound, the ortho-fluorine can influence the orientation of the carboxylic acid and chlorocarbonyl groups, potentially affecting their reactivity.
Influence of Substituents on Aromatic Ring Activation and Deactivation in Chemical Transformations
The aromatic ring of this compound is substituted with three groups: a fluorine atom, a carboxylic acid group, and a chlorocarbonyl group. Both the carboxylic acid and the chlorocarbonyl groups are strongly electron-withdrawing and are classified as deactivating groups. lumenlearning.comlibretexts.org The fluorine atom, as discussed, is also generally considered deactivating. libretexts.org
The cumulative effect of these three deactivating groups renders the aromatic ring significantly less nucleophilic and therefore less reactive towards electrophilic aromatic substitution compared to benzene (B151609). Any electrophilic substitution reaction would be expected to proceed under harsh conditions, and the directing effects of the existing substituents would determine the position of the incoming electrophile. The carboxylic acid and chlorocarbonyl groups are meta-directing, while the fluorine is ortho, para-directing. libretexts.orgminia.edu.eg The interplay of these directing effects would likely lead to a complex mixture of products.
The following table summarizes the nature of the substituents on the aromatic ring:
| Substituent | Position (relative to COOH) | Electronic Effect | Activating/Deactivating | Directing Effect |
| -F | ortho | -I > +M | Deactivating | ortho, para |
| -COCl | meta | -I, -M | Deactivating | meta |
| -COOH | - | -I, -M | Deactivating | meta |
Reaction Mechanism Elucidation and Kinetic Studies
Due to the limited availability of direct mechanistic studies on this compound, the following sections will draw upon established principles and studies of analogous compounds to propose likely mechanistic pathways.
Density Functional Theory (DFT) has become a powerful tool for elucidating reaction mechanisms, predicting geometries, and understanding the electronic structure of molecules. For a molecule like this compound, DFT calculations could provide valuable insights into its reactivity.
For instance, DFT studies on substituted benzoyl chlorides have been used to investigate the kinetics and mechanisms of their reactions. ikprress.org Such studies can calculate the energies of reactants, transition states, and products to map out the reaction pathway. For this compound, DFT could be employed to:
Calculate the partial charges on the atoms, quantifying the electrophilicity of the chlorocarbonyl carbon.
Model the transition states for nucleophilic attack on the chlorocarbonyl group.
Investigate the conformational preferences of the molecule, particularly the orientation of the carboxylic acid and chlorocarbonyl groups relative to the ortho-fluorine.
Predict the vibrational frequencies (IR and Raman spectra) which can be compared with experimental data for structural confirmation. nih.gov
Experimental approaches such as kinetic studies, monitoring reaction rates under different conditions (e.g., varying solvent polarity, temperature, and nucleophile concentration), would provide crucial data to support or refute computationally proposed mechanisms. nih.gov
Decarboxylation is the removal of a carboxyl group as carbon dioxide. wikipedia.org Aromatic carboxylic acids can undergo decarboxylation, often facilitated by heat or a catalyst, particularly when electron-withdrawing groups are present on the ring. numberanalytics.comrsc.org The presence of the electron-withdrawing chlorocarbonyl and fluoro groups in this compound could potentially facilitate its decarboxylation under certain conditions.
The mechanism of decarboxylation of aromatic carboxylic acids can be complex. In some cases, it may proceed through the formation of an aryl anion intermediate, which is stabilized by electron-withdrawing groups. rsc.org Alternatively, metal-catalyzed decarboxylation reactions often involve the formation of an organometallic intermediate. wikipedia.org For this compound, heating could potentially lead to the loss of CO2 to form 4-chloro-1-fluorobenzene, although this would likely require high temperatures and may be accompanied by other reactions involving the highly reactive chlorocarbonyl group.
Nucleophilic fluorination is a key reaction for the synthesis of organofluorine compounds. In the context of this compound, a relevant reaction would be the conversion of the chlorocarbonyl group to a fluorocarbonyl group (an acyl fluoride). This is a nucleophilic acyl substitution reaction where a fluoride (B91410) ion acts as the nucleophile.
The mechanism would involve the attack of the fluoride ion on the electrophilic carbonyl carbon of the chlorocarbonyl group, forming a tetrahedral intermediate. This is followed by the elimination of the chloride ion, which is a good leaving group, to yield the acyl fluoride. nih.gov
Proposed Mechanism for Nucleophilic Fluorination:
Nucleophilic Attack: A fluoride source (e.g., KF, CsF) provides the fluoride ion (F⁻), which attacks the carbonyl carbon of the chlorocarbonyl group.
Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
Elimination of Leaving Group: The chloride ion (Cl⁻) is expelled, and the carbonyl double bond is reformed, resulting in the formation of 5-(fluorocarbonyl)-2-fluorobenzoic acid.
This reaction is often carried out in a polar aprotic solvent to enhance the nucleophilicity of the fluoride ion. nii.ac.jp
Derivatization and Functionalization Strategies Employing 5 Chlorocarbonyl 2 Fluorobenzoic Acid
Amidation and Esterification Reactions for Diverse Molecular Architectures
The acyl chloride and carboxylic acid moieties of 5-(Chlorocarbonyl)-2-fluorobenzoic acid provide two distinct handles for amidation and esterification reactions. The acyl chloride is significantly more reactive than the carboxylic acid, allowing for selective transformations.
Amidation: The chlorocarbonyl group reacts readily with primary and secondary amines to form amides under mild conditions. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The carboxylic acid group, being less reactive, generally remains intact during this process, affording mono-amido benzoic acid derivatives. Subsequent amidation of the carboxylic acid can be achieved using standard peptide coupling reagents or by converting the carboxylic acid into a more reactive species. This stepwise approach allows for the synthesis of unsymmetrical diamides.
Esterification: Similar to amidation, esterification can be selectively achieved at the acyl chloride position by reaction with alcohols, often in the presence of a non-nucleophilic base. The resulting ester-benzoic acid can be further functionalized. Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, can be employed to esterify the second functional group. nih.govmdpi.com This differential reactivity is crucial for constructing diverse molecular architectures.
The table below illustrates the general conditions for selective amidation and esterification of this compound.
| Reaction Type | Reagent | Position | General Conditions | Product Type |
| Amidation | Primary/Secondary Amine | Chlorocarbonyl | Aprotic solvent, base (e.g., triethylamine, pyridine) | Mono-amide |
| Esterification | Alcohol | Chlorocarbonyl | Aprotic solvent, base (e.g., pyridine) | Mono-ester |
| Amidation | Primary/Secondary Amine | Carboxylic Acid | Coupling agent (e.g., DCC, EDC), or conversion to acid chloride | Di-amide (if first position is amidated) |
| Esterification | Alcohol | Carboxylic Acid | Acid catalyst (e.g., H₂SO₄), excess alcohol (Fischer Esterification) | Di-ester (if first position is esterified) |
This table presents generalized reaction conditions and may vary based on specific substrates and desired products.
Friedel-Crafts Acylation Applications for Aryl Ketone Synthesis
The acyl chloride functionality of this compound is a potent electrophile for Friedel-Crafts acylation reactions. This classic carbon-carbon bond-forming reaction allows for the introduction of the 4-carboxy-2-fluorobenzoyl group onto electron-rich aromatic and heteroaromatic rings, leading to the synthesis of a wide variety of aryl ketones.
The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), which activates the acyl chloride, making it more susceptible to nucleophilic attack by the aromatic substrate. The choice of solvent is critical and is often an inert solvent like dichloromethane (B109758) or nitrobenzene.
A notable application involves the reaction of the acyl chloride derived from 5-chloro-2-fluorobenzoic acid with anisole (B1667542) in a Friedel-Crafts reaction, a key step in the synthesis of poly(phenylene ether)-based electrolyte membranes. ossila.com This highlights the utility of this reaction in materials science. The resulting aryl ketone retains the carboxylic acid functionality, which can be further modified, thus providing a route to complex, multifunctional molecules.
Below is a representative scheme for the Friedel-Crafts acylation using a derivative of the title compound.
| Aromatic Substrate | Lewis Acid Catalyst | Solvent | Product |
| Anisole | AlCl₃ | Dichloromethane | 4-(4-methoxybenzoyl)-2-fluorobenzoic acid derivative |
| Toluene | FeCl₃ | Nitrobenzene | 4-(4-methylbenzoyl)-2-fluorobenzoic acid derivative |
| Benzene (B151609) | AlCl₃ | Carbon disulfide | 4-benzoyl-2-fluorobenzoic acid derivative |
This table provides illustrative examples of Friedel-Crafts acylation reactions.
Advanced Coupling Reactions and Cross-Coupling Methodologies
The carboxylic acid group of benzoic acid derivatives, including this compound, can participate in advanced coupling reactions, particularly after conversion to other functional groups or through decarboxylative pathways.
Palladium-catalyzed decarboxylative coupling reactions have emerged as powerful tools for forming carbon-carbon and carbon-heteroatom bonds, using carboxylic acids as readily available and stable starting materials. In these reactions, the carboxylic acid group is extruded as carbon dioxide, and the aryl group is then coupled with a suitable partner.
While specific examples utilizing this compound are not prevalent in the literature, the principles of palladium-catalyzed decarboxylative coupling can be extended to this substrate. For instance, after suitable modification of the acyl chloride, the carboxylic acid could potentially undergo coupling with aryl halides, alkynes, or other partners. These reactions often require a palladium catalyst, a suitable ligand, and an oxidant. The fluorine substituent may influence the reactivity and regioselectivity of such transformations. Research in this area has demonstrated the coupling of various benzoic acid derivatives, suggesting the potential for similar reactivity with the title compound. rsc.orgcapes.gov.br
Nickel catalysis has gained prominence in asymmetric synthesis, particularly in enantioconvergent transformations where a racemic starting material is converted into a single enantiomer of the product. While direct nickel-catalyzed enantioconvergent reactions involving the carboxylic acid group of this compound are not well-documented, related substrates have been successfully employed in such transformations. nih.gov
For example, nickel-catalyzed cross-coupling reactions of racemic benzylic halides with various nucleophiles in the presence of a chiral ligand can lead to enantioenriched products. researchgate.netresearchgate.netnih.gov The principles of these reactions could potentially be applied to derivatives of this compound, for instance, by converting the carboxylic acid to a group amenable to nickel-catalyzed cross-coupling.
Synthesis of Novel Heterocyclic Compounds and Complex Molecular Scaffolds
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of novel heterocyclic compounds and complex molecular scaffolds. The two reactive sites can be sequentially or simultaneously reacted with appropriate difunctional reagents to construct ring systems.
For example, reaction with a binucleophile containing both an amine and a hydroxyl or thiol group could lead to the formation of benzoxazines or benzothiazines, respectively. The acyl chloride would likely react first with the more nucleophilic amine, followed by an intramolecular cyclization involving the carboxylic acid.
A significant application of a related compound, 5-chloro-2-fluorobenzoic acid, is in the synthesis of pyrimidine-based Aurora kinase inhibitors. ossila.com In this context, the benzoic acid derivative is a key building block for constructing the complex heterocyclic core of the biologically active molecule. This demonstrates the importance of such substituted benzoic acids in medicinal chemistry and drug discovery for creating novel molecular scaffolds. The design and synthesis of defined molecular scaffolds are crucial for developing new therapeutic agents and functional materials. mdpi.com
Advanced Academic Applications in Materials Science and Medicinal Chemistry Research
Role as a Versatile Building Block in Complex Organic Synthesis
5-(Chlorocarbonyl)-2-fluorobenzoic acid is a highly functionalized aromatic compound that serves as a critical building block in advanced organic synthesis. Its structure, featuring a carboxylic acid group, a reactive acyl chloride (chlorocarbonyl) function, and fluorine and chlorine substituents on the benzene (B151609) ring, makes it a versatile intermediate. The presence of these distinct reactive sites allows for sequential and controlled chemical transformations, enabling the construction of complex molecular architectures. chemimpex.commdpi.comed.ac.uk The fluorine and chlorine atoms significantly influence the electronic properties of the aromatic ring, enhancing reactivity and providing sites for further modification, which is a common strategy in modern drug discovery and agricultural chemistry. nbinno.comprecedenceresearch.com This distinct structure with multiple reactive centers allows for targeted modifications, making it an essential component in medicinal chemistry for creating complex molecules. chemimpex.com
Precursor to Active Pharmaceutical Ingredients (APIs) and Agrochemicals
The unique substitution pattern of this compound and its derivatives makes it a valuable precursor in the synthesis of biologically active molecules for the pharmaceutical and agrochemical industries. chemimpex.com Halogenated benzoic acids are fundamental intermediates in the production of various active pharmaceutical ingredients (APIs), which are the core components responsible for the therapeutic effects of drugs. nih.gov Specifically, compounds with similar structures are used in the synthesis of anti-inflammatory, analgesic, and anticancer drugs. chemimpex.comprecedenceresearch.com The halogenated structure is valued for its ability to enhance biological activity and chemical stability in the final products. precedenceresearch.com
In the agrochemical sector, this compound serves as a key intermediate for developing new herbicides, fungicides, and pesticides. chemimpex.com The chlorine and fluorine substituents play a crucial role in improving the efficacy and selectivity of these agricultural chemicals, helping to enhance crop protection and yield by targeting specific biological mechanisms. chemimpex.com
Design and Synthesis of Pyrimidine-Based Aurora Kinase Inhibitors
In the field of medicinal chemistry, derivatives of this compound, such as 4-chloro-2-fluorobenzoic acid, are utilized in the molecular design of potent enzyme inhibitors. ossila.com A notable application is in the synthesis of pyrimidine-based Aurora kinase inhibitors, which are being investigated for cancer therapy. nih.govmdpi.com Aurora kinases are enzymes that are often overexpressed in human cancers and are involved in cell cycle regulation. nih.govresearchgate.net
In one study, a related compound, 4-chloro-2-fluorobenzoic acid, was used to synthesize a lead compound (amide 13) that potently inhibited the proliferation of high-MYC expressing small-cell lung cancer (SCLC) cell lines. nih.govnih.gov The synthesis involved treating an amine salt with 4-chloro-2-fluorobenzoic acid to form the final amide. nih.gov The presence of the chloride substituent on the benzoic acid moiety was found to enhance the binding affinity of the inhibitor to the Aurora A kinase, which promotes the degradation of oncoproteins like cMYC and MYCN. ossila.comnih.gov
| Inhibitor | Precursor | Target Kinase | Biological Effect | IC50 |
| Amide 13 | 4-chloro-2-fluorobenzoic acid | Aurora A | Inhibited proliferation of SCLC cell lines | < 200 nM nih.gov |
This structure-based drug design approach led to the identification of orally bioavailable compounds that caused significant tumor regression in preclinical models, highlighting the importance of halogenated benzoic acid derivatives in developing targeted cancer therapies. nih.govnih.govbohrium.com
Application in Polymeric Materials Development
Development of Poly(phenylene ether)-based Electrolyte Membranes for Proton Exchange Fuel Cells
This compound is a key starting material for the synthesis of specialized polymers used in energy applications. ossila.com Specifically, it is employed in the creation of poly(phenylene ether)-based electrolyte membranes for proton exchange membrane fuel cells (PEMFCs). ossila.com PEMFCs are a promising clean energy technology, and the proton exchange membrane is their core component, responsible for proton transport. hgxx.orgabechem.comnih.gov
The synthesis process begins with the conversion of the related 5-chloro-2-fluorobenzoic acid into its more reactive benzoyl chloride form, a transformation readily achievable from this compound. ossila.com This is followed by a Friedel-Crafts reaction with anisole (B1667542). The resulting monomer is then polymerized via a nickel-mediated homocoupling reaction to form the poly(phenylene ether) backbone. ossila.com The final polymeric electrolyte membrane, after sulfonation, exhibits high proton conductivity, a critical property for efficient fuel cell operation. ossila.com
| Membrane Material | Precursor Component | Key Property | Performance Metric |
| Poly(phenylene ether)-based electrolyte membrane | 5-Chloro-2-fluorobenzoic acid | Proton Conductivity | 8.60 × 10⁻³ S cm⁻¹ (at 80 °C, 30% RH) ossila.com |
The development of such membranes from fluorinated and chlorinated monomers demonstrates the utility of these building blocks in creating materials with enhanced thermal and chemical resistance, suitable for demanding applications like fuel cells. chemimpex.comrsc.org
Integration into Metal-Organic Framework (MOF) Synthesis for Tailored Materials
Rational Design of Fluorinated MOF Linkers and Their Properties
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules, known as linkers. nih.govresearchgate.net The properties of MOFs can be precisely tuned by modifying the structure of these organic linkers. nih.govrsc.org this compound is an ideal precursor for creating such functionalized linkers due to its inherent structural features.
The introduction of fluorine atoms into the organic linkers of MOFs, creating fluorinated MOFs (F-MOFs), can have surprising and beneficial effects on the resulting material's topology and properties. rsc.orgrsc.org Fluorination can influence the electronic properties of the linker, affect intermolecular interactions within the framework, and alter the material's affinity for specific guest molecules. rsc.org The rational design of MOFs allows for the creation of materials with controlled pore sizes and functionalities for applications in gas storage, separation, and catalysis. rsc.org
The conversion of this compound into dicarboxylic or tricarboxylic acid linkers would allow its integration into MOF structures. The presence of the fluorine and chlorine atoms on the linker can impart unique properties to the resulting MOF, such as:
Modified Pore Environment: The electronegative fluorine atoms can alter the polarity and chemical environment of the MOF pores.
Structural Flexibility: Fluorination can influence the flexibility of the linker, potentially leading to dynamic MOFs that respond to external stimuli like pressure or temperature. rsc.orgresearchgate.net
By using versatile building blocks like this compound, researchers can apply principles of reticular chemistry to rationally design and synthesize stable, functional MOFs with tailored properties for specific applications. rsc.org
Analytical and Computational Methodologies in Research on 5 Chlorocarbonyl 2 Fluorobenzoic Acid
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Novel Derivatives
Spectroscopy is indispensable for determining the molecular structure of new chemical entities derived from 5-(Chlorocarbonyl)-2-fluorobenzoic acid. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the atomic composition, connectivity, and chemical environment within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. It provides precise information about the carbon-hydrogen framework, the presence of other NMR-active nuclei like fluorine, and the connectivity of atoms.
¹H NMR: In the ¹H NMR spectrum of a derivative of this compound, the aromatic protons would exhibit characteristic chemical shifts and coupling patterns. The electron-withdrawing nature of the fluorine, carboxylic acid, and chlorocarbonyl groups deshields the aromatic protons, causing them to resonate at lower fields. The coupling between adjacent protons (³JHH) and the coupling between protons and the fluorine atom (JHF) would result in complex splitting patterns that are invaluable for assigning the specific position of each proton on the aromatic ring. asianjournalofphysics.com
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbons of the carboxylic acid and the acid chloride functional groups are typically found at the downfield end of the spectrum (around 160-180 ppm). The aromatic carbons would appear in the approximate range of 110-140 ppm, with their exact shifts influenced by the attached functional groups. Carbon atoms directly bonded to fluorine will show a large one-bond coupling constant (¹JCF). spectrabase.com
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and specific technique for characterizing derivatives of this compound. The chemical shift of the fluorine atom provides insight into its electronic environment. nih.govspectrabase.com Coupling between the fluorine atom and nearby protons is also observable in the ¹H NMR spectrum, further aiding in structural confirmation. This technique is particularly useful in tracking reactions where the fluorine atom's environment changes. nih.govmdpi.com
| Technique | Functional Group/Atom | Expected Chemical Shift (ppm) | Key Features |
|---|---|---|---|
| ¹H NMR | Aromatic-H | ~7.5 - 8.5 | Complex splitting due to H-H and H-F coupling. asianjournalofphysics.comchemicalbook.com |
| ¹H NMR | Carboxylic Acid-H | >10 (often broad) | Signal may be broad and can exchange with D₂O. chemicalbook.com |
| ¹³C NMR | Carbonyl (Acid Chloride) | ~165 - 175 | Downfield signal characteristic of acid chlorides. |
| ¹³C NMR | Carbonyl (Carboxylic Acid) | ~160 - 170 | Downfield signal characteristic of carboxylic acids. spectrabase.com |
| ¹³C NMR | Aromatic C-F | ~155 - 165 (doublet) | Large one-bond C-F coupling constant (¹JCF). |
| ¹⁹F NMR | Aromatic-F | ~ -100 to -120 (vs. CFCl₃) | Precise shift is dependent on the molecular structure and solvent. nih.govspectrabase.com |
Mass Spectrometry (e.g., HRMS, GC-MS, LC-MS)
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula of a novel derivative. This is a definitive method for confirming the atomic composition of a newly synthesized molecule. nih.gov
LC-MS and GC-MS: When coupled with chromatographic techniques like liquid chromatography (LC) or gas chromatography (GC), mass spectrometry can separate complex mixtures and provide mass data for each component. Tandem mass spectrometry (MS/MS) can be used to further fragment specific ions, yielding detailed structural information that helps differentiate between isomers. researchgate.netnih.gov For instance, LC-MS/MS has been effectively used for the detection of related compounds like 5-chloro-2-fluorobenzoic acid. google.com The fragmentation of derivatives of this compound would likely involve characteristic losses, such as the loss of Cl, CO, and COOH moieties.
| Fragment Ion (m/z) | Corresponding Neutral Loss | Description |
|---|---|---|
| [M]+• | - | Molecular Ion Peak |
| [M-Cl]+ | Cl | Loss of a chlorine radical from the acid chloride. |
| [M-COCl]+ | COCl | Loss of the chlorocarbonyl group. |
| [M-COOH]+ | COOH | Loss of the carboxylic acid group (less common). |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the presence or absence of specific functional groups. In the analysis of this compound and its derivatives, IR spectroscopy can quickly confirm the key structural motifs. youtube.com The spectrum would be characterized by strong absorptions corresponding to the carbonyl (C=O) stretches of both the carboxylic acid and the acid chloride, as well as the broad O-H stretch of the carboxylic acid. libretexts.orgdocbrown.info
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Appearance |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |
| Acid Chloride | C=O stretch | ~1770-1815 | Strong |
| Carboxylic Acid | C=O stretch | 1680-1720 | Strong |
| Aromatic Ring | C=C stretch | 1450-1600 | Medium to Weak |
| Aryl-F Bond | C-F stretch | 1100-1250 | Strong |
Source: Adapted from general IR spectroscopy correlation tables. vscht.czlibretexts.org
Chromatographic Separation and Purity Assessment in Synthetic Development
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. In the context of synthesizing derivatives from this compound, chromatography is essential for monitoring the progress of reactions, isolating products, and determining their purity.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Purity
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds. In syntheses involving this compound, HPLC is used to track the consumption of the starting material and the formation of the desired product over time. americanlaboratory.com By comparing the peak areas of the reactant and product, the reaction conversion can be accurately determined.
For purity assessment, a validated HPLC method can separate the final product from any unreacted starting materials, by-products, or other impurities. ekb.eg A typical setup would involve a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer, often run in a gradient mode to achieve optimal separation. Detection is commonly performed using a UV detector set to a wavelength where the aromatic compounds exhibit strong absorbance. americanlaboratory.com
Gas Chromatography (GC) for Volatile Compound Analysis
Gas Chromatography (GC) is a powerful separation technique for compounds that are volatile or can be made volatile through derivatization. epa.gov While this compound itself is not sufficiently volatile for direct GC analysis, the technique is valuable for analyzing volatile impurities or for the analysis of derivatives. For instance, the carboxylic acid group can be converted into a more volatile ester (e.g., a methyl ester) through a derivatization reaction. researchgate.net The resulting ester can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of separated components. researchgate.netresearchgate.netcoresta.org This approach is useful for quantifying low-level volatile or semi-volatile impurities that might be present in the starting material or formed during a reaction.
X-ray Crystallography for Precise Molecular Structure Determination of Derivatives
X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in their crystalline state. While specific crystallographic data for derivatives of this compound are not extensively reported in publicly accessible literature, the principles of this method and findings from closely related structures, such as other halogenated benzamides, provide significant insights into the structural characteristics that could be anticipated.
When this compound is converted into its derivatives, such as amides, the resulting crystalline products can be subjected to X-ray diffraction analysis. This process involves irradiating a single crystal of the compound with a focused beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice.
From the analysis of related fluorinated and chlorinated benzamide (B126) structures, several key molecular features can be typically elucidated for derivatives of this compound. researchgate.netmdpi.com These include:
Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds can be obtained. For instance, the C-Cl, C-F, C=O, and C-N bond lengths can be determined with high precision, offering insights into the electronic effects of the substituents on the benzoyl moiety.
Intermolecular Interactions: X-ray crystallography reveals the packing of molecules within the crystal lattice, which is governed by non-covalent interactions such as hydrogen bonding, halogen bonding, and π-π stacking. In amide derivatives, N-H···O hydrogen bonds are expected to be a dominant feature, often leading to the formation of one-dimensional chains or more complex three-dimensional networks. mdpi.com The presence of chlorine and fluorine atoms also introduces the possibility of halogen bonding (C-Cl···O or C-F···O) and other weak interactions that influence the crystal packing.
For example, in the crystal structure of N-(2,4-difluorophenyl)-2-fluorobenzamide, the molecule is nearly planar, and the crystal structure is stabilized by amide-amide hydrogen bonds, forming one-dimensional chains. mdpi.com Similar interactions would be expected to play a significant role in the crystal structures of amide derivatives of this compound.
The data obtained from X-ray crystallography are fundamental for validating molecular structures predicted by computational methods and for understanding the structure-property relationships in the solid state.
Table 1: Representative Crystallographic Data for a Related Halogenated Benzamide Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | Pn |
| a (Å) | 9.581 (3) |
| b (Å) | 12.217 (4) |
| c (Å) | 11.072 (3) |
| β (°) | 92.584 (4) |
| Z | 4 |
Note: Data for 3,5-dichloro-N-(4-chlorophenyl)benzamide, a related compound, is presented for illustrative purposes. researchgate.net
Computational Chemistry Approaches in Understanding Chemical Behavior
Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules like this compound and its derivatives at the electronic level. These methods complement experimental techniques by offering insights into molecular characteristics that are often difficult or impossible to measure directly.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and reactivity of organic molecules. rsc.org This method is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations can provide a wealth of information about this compound and its derivatives.
Key applications of DFT in this context include:
Geometry Optimization: DFT can be used to calculate the lowest energy (most stable) three-dimensional structure of a molecule. This allows for the prediction of bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography, if available.
Vibrational Frequency Analysis: Calculation of vibrational frequencies can help in the interpretation of experimental infrared (IR) and Raman spectra. The predicted frequencies correspond to the different vibrational modes of the molecule, such as the characteristic stretching frequencies of the C=O (carbonyl) and C-Cl (acyl chloride) bonds.
Electronic Properties: DFT calculations can elucidate various electronic properties, including:
Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl carbon of the acyl chloride is expected to be a significant electrophilic site.
Partial Atomic Charges: DFT can quantify the partial charge on each atom, providing further insight into the molecule's polarity and reactive sites.
Reactivity Descriptors: Based on the electronic structure, various reactivity indices can be calculated. For instance, Fukui functions can be used to predict the most likely sites for nucleophilic and electrophilic attack. rsc.org
For substituted benzoyl chlorides, DFT calculations have been employed to study reaction mechanisms, such as solvolysis, and to understand the influence of substituents on the stability of intermediates like acylium ions. psu.edu These studies provide a theoretical framework for predicting the chemical behavior of this compound in various chemical transformations.
Table 2: Illustrative DFT-Calculated Parameters for a Benzoyl Chloride Derivative
| Parameter | Calculated Value |
| C=O Bond Length (Å) | 1.185 |
| C-Cl Bond Length (Å) | 1.832 |
| HOMO Energy (eV) | -7.5 |
| LUMO Energy (eV) | -1.2 |
| HOMO-LUMO Gap (eV) | 6.3 |
Note: These are representative values for a generic benzoyl chloride and would vary for this compound due to its specific substitution pattern.
Molecular Modeling and Simulation in Rational Drug Design and Materials Science
Molecular modeling and simulation encompass a range of computational techniques used to study the behavior of molecules and their interactions. These approaches are particularly valuable in the fields of drug discovery and materials science, where understanding molecular interactions is paramount.
In the context of rational drug design, derivatives of this compound, particularly its amide and ester derivatives, can be investigated using:
Molecular Docking: This technique predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. scispace.comjournaljpri.com Molecular docking simulations can be used to screen virtual libraries of derivatives of this compound against a specific biological target. The docking score, an estimation of the binding affinity, can help prioritize compounds for synthesis and experimental testing. scispace.com The interactions identified, such as hydrogen bonds and hydrophobic contacts, can guide the design of more potent and selective inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of derivatives and correlating them with their measured activity, a predictive model can be built. This model can then be used to estimate the activity of newly designed compounds.
In materials science, molecular modeling can be applied to predict the properties of polymers or other materials derived from this compound. For example, this compound can be used in the synthesis of poly(phenylene ether)-based electrolyte membranes for fuel cells. ossila.com Molecular dynamics (MD) simulations can be employed to study the conformation and dynamics of the polymer chains and their interaction with water molecules and ions. This can provide insights into the material's mechanical properties, thermal stability, and ion conductivity, aiding in the design of improved materials.
By integrating these computational methodologies, researchers can gain a deeper understanding of the chemical and physical properties of this compound and its derivatives, accelerating the discovery and development of new molecules for a wide range of applications.
Q & A
Basic Research Questions
Q. What are the critical parameters to optimize in the synthesis of 5-(Chlorocarbonyl)-2-fluorobenzoic acid via Friedel-Crafts acylation?
- Methodological Answer :
- Catalyst Selection : Use Lewis acids like Zn(OAc)₂·2H₂O to enhance electrophilic substitution, as demonstrated in similar fluorobenzoic acid syntheses .
- Solvent Choice : Chloroform is preferred for its ability to stabilize intermediates while minimizing side reactions .
- Temperature Control : Maintain room temperature (20–25°C) to balance reaction rate and selectivity.
- Stoichiometry : Ensure a 1:1 molar ratio of morpholine to aldehyde precursor to avoid over-substitution .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer :
- NMR Spectroscopy : Analyze and NMR to verify substituent positions and purity. For example, fluorine shifts typically appear at δ 110–120 ppm in NMR .
- HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/water (70:30, v/v) at 1.0 mL/min to assess purity (>98%) .
- Mass Spectrometry : Confirm molecular weight (e.g., C₇H₄ClFO₄S: 238.62 g/mol) via high-resolution MS .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Recrystallization : Use ethanol/water (4:1) to remove unreacted starting materials .
- Column Chromatography : Employ silica gel with hexane/ethyl acetate (3:1) to separate acylated by-products .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of electrophilic substitution in this compound derivatives?
- Methodological Answer :
- DFT Calculations : Simulate electron density maps to identify reactive sites. For example, the fluorine atom at position 2 directs electrophiles to the para position of the carbonyl group .
- Molecular Orbital Analysis : Use Gaussian09 with B3LYP/6-31G(d) basis sets to model transition states and activation barriers .
Q. What strategies mitigate decomposition of this compound during storage?
- Methodological Answer :
- Anhydrous Conditions : Store under argon in sealed vials with desiccants (e.g., molecular sieves) to prevent hydrolysis .
- Low-Temperature Storage : Aliquot and freeze at -20°C, avoiding repeated freeze-thaw cycles to preserve stability .
Q. How do researchers resolve contradictions in reported reaction yields for fluorobenzoic acid derivatives?
- Methodological Answer :
- Controlled Replication : Standardize parameters (e.g., solvent purity, catalyst batch) across experiments .
- By-Product Analysis : Use LC-MS to identify impurities (e.g., dimerization products) that reduce yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
